N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide is a synthetic organic compound with the molecular formula C18H23NO2 and a molecular weight of 285.387 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with pivaloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane as solvent.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran as solvent.
Substitution: Various nucleophiles (e.g., amines, alcohols), organic solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Reformation of the hydroxy group.
Substitution: Formation of various substituted amide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the naphthalene ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N’-(prop-2-en-1-yl)ethanediamide: Contains similar structural features but with additional functional groups.
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzamide: Another derivative with a methoxybenzamide moiety.
Uniqueness
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide is unique due to its specific combination of a naphthalene ring, hydroxy group, and pivalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-18(2,3)17(21)19-12-11-16(20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16,20H,11-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNFUZUEQBEHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(C1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.